Gemsa

Overview

Description

Giemsa stain is a type of Romanowsky stain named after Gustav Giemsa, a German chemist who created a dye solution . It was primarily designed for the demonstration of malarial parasites in blood smears, but it is also employed in histology for routine examination of blood smears .

Synthesis Analysis

Giemsa stain is a differential stain and contains a mixture of azure, methylene blue, and eosin dye . It is specific for the phosphate groups of DNA and attaches itself to where there are high amounts of adenine-thymine bonding .

Chemical Reactions Analysis

Giemsa stain works by binding specifically to the phosphate groups of DNA, particularly in regions with a high concentration of adenine-thymine bonding . Azure and eosin, which are types of acidic dye, can leave varying degrees of staining on the basic components of cells, such as the cytoplasm and granules .

Scientific Research Applications

Mineralogy and Gemology

Gemsa is used in the field of mineralogy and gemology. It helps in understanding the geological background, occurrence, and genesis of gem deposits . It also aids in studying the mineralogical, gemological, geochemical, and spectroscopy characteristics of gemstones .

Provenance Tracing

Gemsa is used in provenance tracing of gemstones. The applications of combined studies help to trace the provenance of gemstones and highlight the methods of identification .

Gem Identification

Gemsa plays a crucial role in gem identification. It helps in finding out the material of which the gem is made, whether it is natural or synthetic, and if it has been treated/enhanced .

Geographic Origin Determination

The geographic origin of gems is an important part of gem analysis. Some stones are more in demand if they are from a more reputable or popular deposit .

Pharmaceuticals and Biotechnology

Gemsa is used in the field of pharmaceuticals and biotechnology. The talented team at Gemsa Labs is constantly striving to discover new breakthroughs and enhance existing products and processes .

Materials Science and Environmental Sustainability

Gemsa is also used in materials science and environmental sustainability. Research and development efforts at Gemsa Labs are focused on these areas .

Mechanism of Action

Target of Action

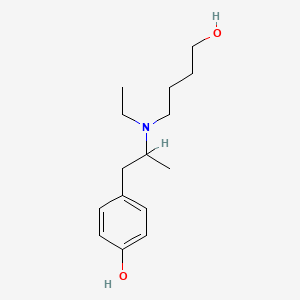

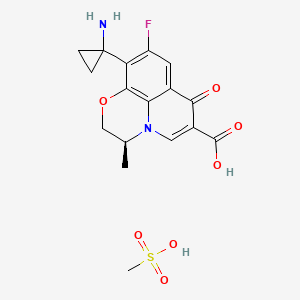

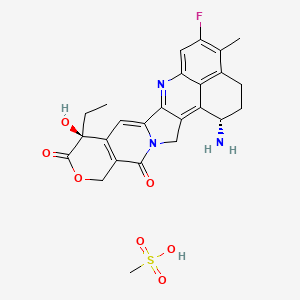

Gemsa, also known as GEMTESA or vibegron, is a selective human beta-3 adrenergic receptor agonist . It primarily targets beta-3 adrenergic receptors . These receptors play a crucial role in bladder relaxation .

Mode of Action

Gemsa works by selectively targeting and activating the beta-3 adrenergic receptors . The activation of these receptors leads to the relaxation of the bladder detrusor muscle during bladder filling . This action increases bladder capacity .

Biochemical Pathways

The activation of beta-3 adrenergic receptors by Gemsa leads to a cascade of biochemical reactions that result in the relaxation of the bladder detrusor muscle . This process predominantly mediates bladder relaxation . .

Pharmacokinetics

The pharmacokinetics of Gemsa involve its absorption, distribution, metabolism, and excretion (ADME). The mean vibegron C max (maximum serum concentration) and AUC (area under the curve) increase in a greater than dose-proportional manner up to 600 mg . Steady-state concentrations are achieved within seven days of once-daily dosing .

Result of Action

The primary result of Gemsa’s action is the relaxation of the bladder detrusor muscle, which increases bladder capacity . This action helps reduce symptoms of overactive bladder, such as urinary urgency, urinary frequency, and urge urinary incontinence .

properties

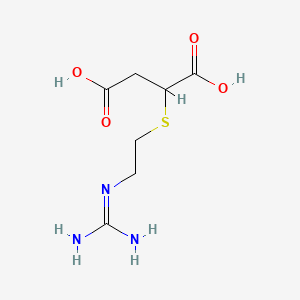

IUPAC Name |

2-[2-(diaminomethylideneamino)ethylsulfanyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4S/c8-7(9)10-1-2-15-4(6(13)14)3-5(11)12/h4H,1-3H2,(H,11,12)(H,13,14)(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVCLXDFOQQABP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC(CC(=O)O)C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868439 | |

| Record name | Guanidinoethylmercaptosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Guanidinoethylmercaptosuccinic acid | |

CAS RN |

77482-44-1 | |

| Record name | Guanidinoethylmercaptosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077482441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidinoethylmercaptosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

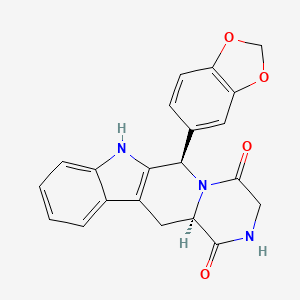

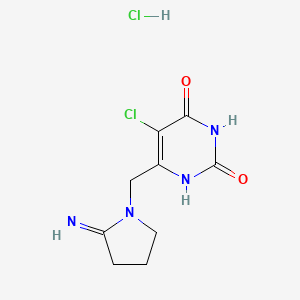

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1662898.png)